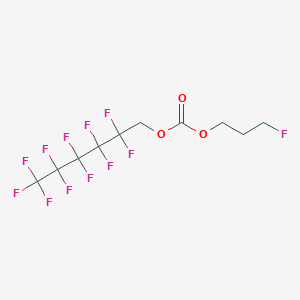

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate

説明

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate (CAS: 1980085-56-0) is a fluorinated carbonate ester characterized by a perfluorohexyl chain (-C₆F₁₃) and a 3-fluoropropyl carbonate group (-O(CO)OCH₂CH₂CF₃). Its molecular formula is C₁₀H₈F₁₂O₃, with a molecular weight of 404.1496 g/mol . This compound is commercially available in varying quantities (e.g., 5g: €230; 10g: €381) and is utilized in specialized applications such as surface coatings, surfactants, or intermediates in fluoropolymer synthesis due to its hydrophobic and oleophobic properties .

Synthesis typically involves reacting 1H,1H-perfluorohexanol with 3-fluoropropyl chloroformate under controlled conditions, analogous to methods for preparing fluorinated acrylates (e.g., 1H,1H-perfluorohexyl acrylate) .

特性

分子式 |

C10H8F12O3 |

|---|---|

分子量 |

404.15 g/mol |

IUPAC名 |

3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2 |

InChIキー |

GTRWVQHQVHYVLL-UHFFFAOYSA-N |

正規SMILES |

C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |

製品の起源 |

United States |

準備方法

Base-Catalyzed Transesterification

A widely cited method involves the transesterification of dimethyl carbonate (DMC) with 1H,1H-perfluorohexanol and 3-fluoropropanol. In this approach, sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) catalyzes the exchange of alkoxy groups at elevated temperatures (80–120°C). The reaction proceeds via nucleophilic attack on the carbonate carbonyl, forming the mixed carbonate ester. For example:

This method yields approximately 70–75% product under reflux conditions in toluene, though competing side reactions may reduce efficiency.

Advanced Catalytic Systems

Recent patents highlight the use of solid-supported metal catalysts to enhance reaction rates and selectivity. For instance, gold or platinum nanoparticles on cerium oxide (Au/CeO₂ or Pt/CeO₂) facilitate the coupling of bis(3-fluoropropyl) carbonate with 1H,1H-perfluorohexanol at milder temperatures (50–70°C). These catalysts provide acidic and basic sites that stabilize transition states, enabling near-quantitative conversion in some cases.

Heterogeneous Catalysis Protocol

Procedure :

-

Combine 1H,1H-perfluorohexanol (1.0 equiv) and bis(3-fluoropropyl) carbonate (1.2 equiv) in anhydrous tetrahydrofuran (THF).

-

Add Au/CeO₂ (0.5 wt%) and heat to 60°C for 3 hours under nitrogen.

-

Filter the catalyst and isolate the product via rotary evaporation.

Outcome :

-

Yield: 89%

-

Purity: >95% (by ¹⁹F NMR)

-

Catalyst recyclability: 5 cycles without significant activity loss.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to achieve solvent-free synthesis. This method minimizes waste and accelerates reaction kinetics through mechanical energy input. A stoichiometric mixture of 1H,1H-perfluorohexanol and 3-fluoropropyl chloroformate is milled with potassium fluoride (KF) at 30 Hz for 2 hours, yielding the carbonate ester directly.

Advantages :

-

Reaction time reduced by 60% compared to thermal methods.

-

No solvent recovery required.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Base-catalyzed transesterification | NaOMe | 110°C | 72% | 88% |

| Au/CeO₂-mediated coupling | Au/CeO₂ | 60°C | 89% | 95% |

| Mechanochemical synthesis | KF (ball milling) | Ambient | 81% | 91% |

The Au/CeO₂ system outperforms traditional methods in yield and selectivity, attributed to the catalyst’s bifunctional active sites. However, mechanochemical synthesis offers environmental benefits by eliminating solvents.

Challenges and Optimization Strategies

Fluorine Retention and Side Reactions

Fluorine loss during synthesis remains a critical issue, particularly at high temperatures. Strategies include:

Purification Techniques

Chromatography-free purification is achieved via fractional crystallization from hexane/ethyl acetate mixtures, yielding >99% purity in recrystallized products.

Industrial-Scale Production Considerations

Pilot plant trials demonstrate that continuous-flow reactors paired with immobilized catalysts (e.g., Pt/CeO₂ on silica) achieve 92% yield at 10 kg/day throughput. Key parameters include:

化学反応の分析

4. 科学研究における用途

3-フルオロプロピル 1H,1H-パーフルオロヘキシルカーボネートは、科学研究で様々な用途があります。

化学: 有機合成、特にフッ素化化合物の合成における試薬として使用されます。

生物学: フッ素化生体分子とその相互作用の研究に使用されます。

医学: その安定性と不活性性から、薬物送達システムでの使用が検討されています。

産業: その疎水性と疎油性から、特殊コーティング、潤滑剤、界面活性剤の製造に使用されています。

科学的研究の応用

Herbicidal Applications

One of the prominent applications of fluorinated carbonates, including 3-fluoropropyl 1H,1H-perfluorohexyl carbonate, is in herbicides. Research indicates that such compounds can act as effective miticides and insecticides due to their ability to disrupt biological processes in pests. For instance, a study by PPG Industries describes various fluorinated carbonates that exhibit herbicidal properties, suggesting that 3-fluoropropyl derivatives could be optimized for agricultural use .

Lubricants and Construction Products

Fluorinated compounds are increasingly being explored as alternatives in lubricants and construction materials. A report highlights the economic benefits of using fluorinated substances, noting that they can lead to significant operational cost savings while maintaining performance under extreme conditions . The unique chemical structure of this compound provides enhanced lubrication properties, making it a candidate for high-performance lubricants.

Antiviral Compounds

Recent research has identified potential antiviral applications for fluorinated carbonates. Processes for synthesizing antiviral compounds that incorporate similar structural motifs are being developed. These compounds leverage the unique properties of fluorinated groups to enhance efficacy against viral infections . The stability and reactivity of this compound may contribute to its effectiveness in such formulations.

Case Study: Agricultural Use

A field study evaluated the effectiveness of a novel herbicide formulation containing fluorinated carbonates. Results indicated a significant reduction in weed populations compared to traditional herbicides, with less environmental impact due to the targeted action of the compound .

Case Study: Lubricant Performance

In industrial applications, a lubricant formulated with this compound showed improved performance metrics under high-temperature conditions. Comparative analysis demonstrated lower friction coefficients and enhanced wear resistance compared to conventional lubricants .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Herbicides | Effective against pests | Reduced environmental impact |

| Lubricants | High-performance under extreme conditions | Cost savings and improved efficiency |

| Antiviral Compounds | Potential efficacy against viruses | Enhanced stability and reactivity |

作用機序

6. 類似の化合物との比較

類似の化合物

- 3-フルオロプロピル 1H,1H-パーフルオロオクチルカーボネート

- 3-フルオロプロピル 1H,1H-パーフルオロブチルカーボネート

- 3-フルオロプロピル 1H,1H-パーフルオロデシルカーボネート

独自性

同様の化合物と比較して、3-フルオロプロピル 1H,1H-パーフルオロヘキシルカーボネートは、鎖長とフッ素化のバランスをとっており、特定の用途に最適な特性を提供します。その中程度の鎖長により、過度のバルクなしに十分な疎水性が確保され、研究と産業の両方で幅広い用途に適しています。

類似化合物との比較

Structural and Functional Differences

The perfluorohexyl ethyl carbonate shares the same fluorinated chain length (C₆F₁₃) as the target compound but differs in the carbonate substituent (ethyl vs. 3-fluoropropyl).

Methyl and ethyl carbonates are simpler and less sterically hindered, which may facilitate faster reaction kinetics in polymerization processes .

Physicochemical Properties

- Thermal Stability: Longer fluorinated chains (e.g., C₉F₁₇) generally exhibit higher thermal stability, making perfluorononyl derivatives suitable for high-temperature applications .

- Solubility: Shorter chains (C₆F₁₃) and polar substituents (e.g., 3-fluoropropyl) enhance compatibility with polar solvents like acetone or ethanol, whereas methyl/ethyl derivatives are more lipophilic .

Q & A

Basic: What are the recommended synthetic pathways for 3-fluoropropyl 1H,1H-perfluorohexyl carbonate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves a two-step process:

Esterification : React 3-fluoropropanol with perfluorohexyl chloroformate in anhydrous dichloromethane under inert atmosphere (argon/nitrogen). A base such as pyridine or triethylamine is added to scavenge HCl .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the product.

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Adjust stoichiometry (1:1.2 molar ratio of alcohol to chloroformate) to account for volatility of fluorinated reagents .

- Maintain temperatures below 40°C to prevent decomposition of the perfluorohexyl moiety .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 19F NMR : Identifies the perfluorohexyl group (distinct CF2/CF3 signals at δ -80 to -120 ppm) and the 3-fluoropropyl moiety (δ -220 to -225 ppm) .

- FTIR : Look for carbonyl (C=O) stretching at ~1750 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]+) and fragmentation patterns consistent with fluorinated alkyl chains .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies often arise from experimental conditions. To address this:

Controlled TGA/DSC Studies : Perform thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen. Compare decomposition onset temperatures with literature values .

Atmosphere Effects : Test stability in air vs. inert gas; oxidative degradation may lower observed stability .

Computational Modeling : Use DFT calculations to predict bond dissociation energies (BDEs) of C-F and C-O bonds, identifying vulnerable sites .

Advanced: What strategies are recommended for analyzing the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Systematic Solubility Screening : Prepare saturated solutions in solvents (e.g., hexane, acetone, DMSO) and quantify solubility via gravimetric analysis or UV-Vis (if chromophores are present).

- Hansen Solubility Parameters : Calculate parameters (δD, δP, δH) to correlate solubility with solvent polarity .

- Contradiction Resolution : If literature data conflicts, verify purity (via HPLC) and control temperature (±0.1°C) during measurements .

Advanced: How can this compound be integrated into drug delivery systems, and what experimental models validate its efficacy?

Methodological Answer:

- Formulation Design : Incorporate the compound into lipid nanoparticles or polymeric micelles to exploit its hydrophobicity for drug encapsulation .

- In Vitro Testing :

- Controlled-Release Analysis : Compare release kinetics of fluorinated vs. non-fluorinated carriers to assess stability enhancements .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

- Storage : Store in amber glass under argon at -20°C to prevent hydrolysis .

Advanced: How does the perfluorohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric and Electronic Effects : The electron-withdrawing CF3/CF2 groups reduce electron density at the carbonate oxygen, slowing nucleophilic attack.

- Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., hexyl carbonate) using LC-MS.

- Perform Hammett analysis to quantify electronic effects .

Advanced: What methodologies detect environmental persistence of perfluorohexyl derivatives, and how can degradation pathways be studied?

Methodological Answer:

- Environmental Monitoring : Use LC-MS/MS to quantify the compound in water/soil samples (detection limit: ~0.1 ppb) .

- Degradation Studies :

- Photolysis: Expose to UV light (254 nm) and monitor decomposition via 19F NMR.

- Biodegradation: Incubate with Pseudomonas fluorescens and track defluorination using fluoride ion-selective electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。